4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C6H11N3S and a molecular weight of 157.24 g/mol . It is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound is known for its applications in proteomics research and other biochemical studies .
Preparation Methods
The synthesis of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide with aqueous sodium hydroxide under reflux . The reaction mixture is then treated with charcoal and filtered to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
4-Isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can undergo S-alkylation to form S-substituted derivatives.
Complexation: It can form coordination complexes with metals such as nickel, copper, zinc, cadmium, and tin.
Common reagents used in these reactions include oxidizing agents for oxidation and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a corrosion inhibitor for metals in biological systems.
Medicine: Explored for its potential therapeutic properties due to its ability to interact with biological molecules.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with metal surfaces and biological molecules. The compound binds to metal surfaces via the sulfur atom of the thiol group and the nitrogen atoms of the triazole ring . This binding can inhibit corrosion and form stable complexes with metals. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar compounds to 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol include:
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the isopropyl group.
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains an amino and pyridyl group, offering different chemical properties.
5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: Contains additional phenyl and phenoxy groups, providing unique reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
3-methyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-4(2)9-5(3)7-8-6(9)10/h4H,1-3H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASORQSEVCDPBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151519-23-2 |
Source
|
Record name | 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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